molecular formula C7H5BClNO6 B2486729 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid CAS No. 2377611-43-1

4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid

Cat. No.: B2486729
CAS No.: 2377611-43-1
M. Wt: 245.38
InChI Key: HJYGDFGFKSCLRJ-UHFFFAOYSA-N
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Description

4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid is a compound that features a chloro group, a boronic acid group, and a nitro group attached to a benzoic acid core

Scientific Research Applications

4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid has several applications in scientific research:

Safety and Hazards

The safety and hazards associated with these compounds can also vary. For example, 4-Chloroaniline, a related compound, is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

There is ongoing research into the synthesis and applications of compounds like 4-Chloro-3-hydroxybenzoic acid. For example, there is interest in improving the synthesis of ®-CHBE, a precursor of enantiopure intermediates used in the production of chiral drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid typically involves the introduction of the boronic acid group to a pre-functionalized benzoic acid derivative. One common method is the reaction of 4-chloro-3-nitrobenzoic acid with a boronic acid reagent under suitable conditions. The reaction may involve the use of a palladium catalyst and a base in an organic solvent, such as toluene or ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization of reaction conditions is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and potential for forming reversible covalent bonds with diols. This makes it particularly valuable in applications such as enzyme inhibition, drug design, and materials science .

Properties

IUPAC Name

3-borono-4-chloro-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClNO6/c9-6-4(8(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2,13-14H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYGDFGFKSCLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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